Benzo[5,6][1,2,4]triazino[4,3-a]indole
Description
Benzo[5,6][1,2,4]triazino[4,3-a]indole is a polycyclic heteroaromatic system featuring fused indole and 1,2,4-triazine rings. Its unique scaffold enables diverse pharmacological interactions, particularly in oncology and enzyme inhibition. The compound’s rigidity and electron-rich core facilitate binding to biological targets such as kinase receptors and carbonic anhydrases, making it a scaffold of interest in drug discovery .
Properties
Molecular Formula |
C14H9N3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
indolo[2,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C14H9N3/c1-3-7-12-10(5-1)9-14-16-15-11-6-2-4-8-13(11)17(12)14/h1-9H |
InChI Key |
VRQCYKQWYRDKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Triazino[5,6-b]indole Derivatives
- Structural Features: These compounds retain the triazinoindole core but lack the benzo-fused ring system.
- Biological Activity: Derivatives such as 3-(benzodioxanmethylthio)-5H-[1,2,4]triazino[5,6-b]indole exhibit potent carbonic anhydrase (CA) inhibition, with IC50 values of 8.2 nM against CA II, outperforming acetazolamide (IC50 = 12 nM) .
- Key Findings : The introduction of sulfonamide or benzodioxan groups enhances CA isoform selectivity (e.g., CA IX/XIII in cancer) .
Pyrimido-Triazinoindole Fused Systems
- Structural Features: Compounds like pyrimido[4”,5”:5′,6′][1,2,4]triazino[3′,4′:3,4][1,2,4]triazino[5,6-b]indole feature additional pyrimidine rings, increasing molecular complexity .
- Biological Activity : These derivatives show superior anticancer activity against HepG2 (IC50 = 1.8 µM) and MCF-7 (IC50 = 2.3 µM) cell lines compared to doxorubicin (IC50 = 4.5 µM for HepG2). Molecular docking reveals strong binding to prostate cancer (2q7k) and breast cancer (3hb5) receptors .
- Drawbacks: Increased molecular size correlates with higher cytotoxicity in normal cells, necessitating structural optimization .
Triazolo-Triazinoindole Hybrids
- Structural Features: Linear vs. angular annulation (e.g., 1,2,4-triazolo[4′,3′:2,3][1,2,4]triazino[5,6-b]indole) alters steric and electronic properties .
- Biological Activity : Angular annulation enhances antimicrobial activity (MIC = 6.25 µg/mL against S. aureus) compared to linear isomers (MIC = 25 µg/mL) .
Urease Inhibitors with Benzimidazole/Benzoxazole Substituents
- Structural Features: Hybrids like 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-8-nitro-5H-[1,2,4]triazino[5,6-b]indole incorporate sulfur-linked benzimidazole groups .
- Biological Activity : These compounds inhibit urease (IC50 = 0.12 µM), outperforming thiourea (IC50 = 22 µM), with docking studies suggesting interactions with the enzyme’s active-site nickel cluster .
Data Tables
Table 1: Anticancer Activity of Selected Analogues
| Compound | Target Cell Line | IC50 (µM) | Reference Drug (IC50) | Reference |
|---|---|---|---|---|
| Pyrimido-triazinoindole derivative | HepG2 | 1.8 | Doxorubicin (4.5) | |
| Benzo[5,6]triazinoindole-sulfonamide | MCF-7 | 2.3 | Doxorubicin (4.7) |
Table 2: Enzyme Inhibition Profiles
Key Research Findings
Molecular Size vs. Activity: Larger fused systems (e.g., pyrimido-triazinoindoles) enhance anticancer potency but may increase off-target toxicity .
Substituent Effects : Sulfonamide and benzodioxan groups improve isoform selectivity in enzyme inhibition .
Annulation Geometry: Angular annulation in triazolo-triazinoindoles improves antimicrobial efficacy due to optimized steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
